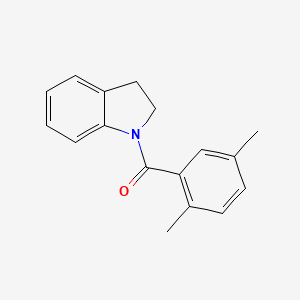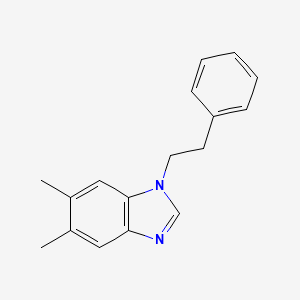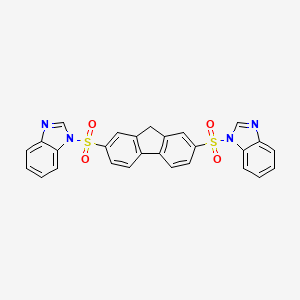
1-(2,5-dimethylbenzoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzoyl)indoline, also known as DBI, is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. DBI has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In
作用機序
The mechanism of action of 1-(2,5-dimethylbenzoyl)indoline is based on its unique fluorescent properties. 1-(2,5-dimethylbenzoyl)indoline emits light when excited by a specific wavelength of light. This property has been exploited in various applications, including the detection of metal ions and biomolecules. The fluorescence of 1-(2,5-dimethylbenzoyl)indoline can be modulated by changes in the local environment, such as pH, temperature, and polarity. This property has been utilized in the development of biosensors for the detection of specific biomolecules.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzoyl)indoline has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2,5-dimethylbenzoyl)indoline is non-toxic to cells and does not affect cell viability or proliferation. In vivo studies have shown that 1-(2,5-dimethylbenzoyl)indoline is rapidly cleared from the body and does not accumulate in tissues. These findings suggest that 1-(2,5-dimethylbenzoyl)indoline is a safe and biocompatible fluorescent probe for use in various applications.
実験室実験の利点と制限
The advantages of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its high sensitivity and selectivity for the detection of specific biomolecules and metal ions. 1-(2,5-dimethylbenzoyl)indoline is also easy to synthesize and can be modified to improve its properties for specific applications. However, the limitations of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its limited stability under certain conditions, such as high temperature and pH. 1-(2,5-dimethylbenzoyl)indoline also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 1-(2,5-dimethylbenzoyl)indoline in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in clinical samples. 1-(2,5-dimethylbenzoyl)indoline can also be used in the development of fluorescent probes for imaging cellular structures and for the detection of metal ions in environmental samples. Additionally, 1-(2,5-dimethylbenzoyl)indoline can be modified to improve its properties for specific applications, such as increasing its stability and selectivity. Overall, 1-(2,5-dimethylbenzoyl)indoline has significant potential for use in various scientific research applications and warrants further investigation.
合成法
The synthesis of 1-(2,5-dimethylbenzoyl)indoline involves the reaction of 2,5-dimethylaniline and 2-bromoacetophenone in the presence of a base and a copper catalyst. The resulting product is then subjected to a cyclization reaction to form 1-(2,5-dimethylbenzoyl)indoline. The yield of 1-(2,5-dimethylbenzoyl)indoline synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
1-(2,5-dimethylbenzoyl)indoline has been used in various scientific research applications, including materials science, biology, and medicine. In materials science, 1-(2,5-dimethylbenzoyl)indoline has been utilized as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In biology, 1-(2,5-dimethylbenzoyl)indoline has been used as a fluorescent dye for imaging cellular structures and as a biosensor for the detection of biomolecules. In medicine, 1-(2,5-dimethylbenzoyl)indoline has been investigated for its potential as a diagnostic tool for cancer and as a therapeutic agent for various diseases.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-13(2)15(11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIPYBJFGBLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl(2,5-dimethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)


